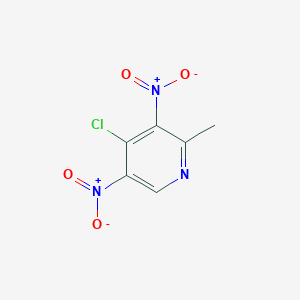
Methyl (S)-2-amino-3-(2,6-difluorophenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (S)-2-amino-3-(2,6-difluorophenyl)propanoate is a compound of interest in various fields of scientific research It is characterized by the presence of an amino group, a difluorophenyl group, and a propanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-amino-3-(2,6-difluorophenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-difluorobenzaldehyde and L-alanine.
Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base by reacting 2,6-difluorobenzaldehyde with L-alanine in the presence of a suitable catalyst.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.
Esterification: The final step involves esterification of the amine with methanol in the presence of an acid catalyst to produce this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of efficient catalysts to speed up the reaction.
Solvents: Selection of appropriate solvents to dissolve reactants and facilitate the reaction.
Temperature Control: Maintaining optimal temperatures to ensure the reaction proceeds smoothly.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product in pure form.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (S)-2-amino-3-(2,6-difluorophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of oximes or nitro compounds.
Reduction: Conversion of ester to alcohol.
Substitution: Introduction of substituents on the aromatic ring.
Aplicaciones Científicas De Investigación
Methyl (S)-2-amino-3-(2,6-difluorophenyl)propanoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Biological Studies: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of Methyl (S)-2-amino-3-(2,6-difluorophenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the difluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate
- Methyl (2S)-2-amino-3-(3,5-difluorophenyl)propanoate
- Methyl (2S)-2-amino-3-(2,6-dichlorophenyl)propanoate
Uniqueness
Methyl (S)-2-amino-3-(2,6-difluorophenyl)propanoate is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The difluorophenyl group provides distinct electronic properties that can enhance the compound’s stability and interaction with biological targets.
Propiedades
Fórmula molecular |
C10H11F2NO2 |
|---|---|
Peso molecular |
215.2 g/mol |
Nombre IUPAC |
methyl (2S)-2-amino-3-(2,6-difluorophenyl)propanoate |
InChI |
InChI=1S/C10H11F2NO2/c1-15-10(14)9(13)5-6-7(11)3-2-4-8(6)12/h2-4,9H,5,13H2,1H3/t9-/m0/s1 |
Clave InChI |
DBACYKHISMHRPA-VIFPVBQESA-N |
SMILES isomérico |
COC(=O)[C@H](CC1=C(C=CC=C1F)F)N |
SMILES canónico |
COC(=O)C(CC1=C(C=CC=C1F)F)N |
Secuencia |
X |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(4-Methoxyphenyl)(2-oxo-2-phenylethyl)amino]acetaldehyde](/img/structure/B1505398.png)

![6-Iodobenzo[d][1,3]dioxol-5-amine](/img/structure/B1505404.png)






![4-(Benzo[b]thiophen-5-yl)-3,5-dimethylisoxazole](/img/structure/B1505417.png)
![(7BR,10AR)-2,3,4,7B,8,9,10,10A-Octahydro-1H-cyclopenta[B][1,4]diazepino[6,7,1-HI]indole hydrochloride](/img/structure/B1505419.png)

![2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-[3,5-bis(trifluoromethyl)-phenyl]maleimide](/img/structure/B1505424.png)

